molecular formula C7H16N2O3 B1284154 Tert-butyl 2-(aminooxy)ethylcarbamate CAS No. 75051-55-7

Tert-butyl 2-(aminooxy)ethylcarbamate

Cat. No. B1284154
CAS RN: 75051-55-7
M. Wt: 176.21 g/mol
InChI Key: JRLJOAREDJOYLW-UHFFFAOYSA-N
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Patent
US09181250B2

Procedure details

To a solution of tert-butyl(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (1.83 g, 6.00 mmol) described in Reference Example 7 in methylene chloride (11 mL) was gradually added 9.8M methylamine methanol solution (1.83 mL), followed by stirring for 2 hours. The reaction solution was filtered and the filtrate was distilled off under reduced pressure, followed by extracting with 0.5M hydrochloric acid (24 mL). To the resulting aqueous layer were added methylene chloride and 1M sodium hydroxide (18 mL), thereby the target was extracted with ethylene chloride. The resulting organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure. 1.038 g of the title compound was afforded as the crude product (yield 98%).
Quantity
1.83 g
Type
reactant
Reaction Step One
[Compound]
Name
9.8M methylamine methanol
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][O:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl>[NH2:11][O:10][CH2:9][CH2:8][NH:7][C:6](=[O:22])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCON1C(C2=CC=CC=C2C1=O)=O)=O
Step Two
Name
9.8M methylamine methanol
Quantity
1.83 mL
Type
reactant
Smiles
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
by extracting with 0.5M hydrochloric acid (24 mL)
ADDITION
Type
ADDITION
Details
To the resulting aqueous layer were added methylene chloride and 1M sodium hydroxide (18 mL)
EXTRACTION
Type
EXTRACTION
Details
the target was extracted with ethylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NOCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.038 g
YIELD: CALCULATEDPERCENTYIELD 98.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.